2-Chloro-6-nitrotoluene

Regioselectivity Chlorination o-Nitrotoluene

2-Chloro-6-nitrotoluene (CAS 83-42-1) is the premier ortho-chloro, ortho-nitro isomer whose SNAr-activated C–Cl bond enables two essential routes: catalytic hydrogenation to 3-chloro-2-methylaniline (quinclorac herbicide intermediate, <1.2% dehalogenation) and oxidation to 2-chloro-6-nitrobenzoic acid (dicloxacillin sodium precursor). Procuring this single regioisomer eliminates costly mixed-isomer distillation (65% regioselectivity from o-nitrotoluene). Alternative isomers fail or yield off-target products. Available as ≥99% crystalline solid with validated chemoselectivity for agrochemical and pharmaceutical intermediate production.

Molecular Formula C7H6cLNO2
Molecular Weight 171.58 g/mol
CAS No. 83-42-1
Cat. No. B1664060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-nitrotoluene
CAS83-42-1
Synonyms2-Chloro-6-nitrotoluene;  AI3-00485;  AI3 00485;  AI300485
Molecular FormulaC7H6cLNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
InChIKeyXCSNRORTQRKCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-nitrotoluene (CAS 83-42-1) – Core Identity as a Nitrotoluene Intermediate


2-Chloro-6-nitrotoluene (CAS 83-42-1) is a nitrotoluene derivative in which the hydrogens ortho- to the methyl group are replaced by a chlorine and a nitro group. It exists as a low-melting (34–36 °C) crystalline solid with a boiling point of 238 °C [1] and water solubility of 92 mg/L at 20 °C . It is classified as a volatile organic compound and a monochlorobenzene [2].

Why 2-Chloro-6-nitrotoluene Is Not Interchangeable with Other Chloronitrotoluene Isomers


The term “chloronitrotoluene” encompasses multiple regioisomers whose distinct substitution patterns govern both their physical properties and their chemical reactivity . For instance, the 2-chloro-6-nitro arrangement (ortho-chloro, ortho-nitro relative to the methyl group) yields a melting point of 34–36 °C and a water solubility of 92 mg/L, whereas the 2-chloro-4-nitro isomer melts at 68 °C and exhibits a solubility of only 49 mg/L [1]. More critically, the juxtaposition of the electron-withdrawing nitro group ortho to the chloro leaving group in 2-chloro-6-nitrotoluene strongly activates the C–Cl bond toward nucleophilic aromatic substitution (SNAr) . This regiochemical context directly dictates the feasibility and efficiency of downstream transformations to specific agrochemical and pharmaceutical building blocks; substituting an alternative isomer would alter or abolish the desired reaction pathway.

Quantitative Differentiation Evidence for 2-Chloro-6-nitrotoluene (CAS 83-42-1)


Regioselectivity of Chlorination: 2-Chloro-6-nitrotoluene as the Dominant Product from o-Nitrotoluene

Chlorination of o-nitrotoluene yields a mixture of monochlorinated isomers. Under standard industrial conditions, 2-chloro-6-nitrotoluene constitutes approximately 65% of the product mixture, while the competing 4-chloro-2-nitrotoluene isomer accounts for only 24% [1]. This pronounced regioselectivity demonstrates that the 2-chloro-6-nitro isomer is kinetically favored during electrophilic aromatic substitution of o-nitrotoluene.

Regioselectivity Chlorination o-Nitrotoluene

Superior Selectivity in Catalytic Hydrogenation to 3-Chloro-2-methylaniline

Hydrogenation of 2-chloro-6-nitrotoluene over a Pd/C catalyst proceeds with exceptionally high chemoselectivity. Under optimized solvent‑free conditions (353 K, 1 MPa H₂), the desired reduction of the nitro group to the amine is accompanied by a dehalogenation side‑product yield of less than 1.2% [1]. This low level of hydrodechlorination is critical because it preserves the chloro substituent required for subsequent SNAr steps in the synthesis of the herbicide quinclorac .

Catalytic Hydrogenation Selectivity Dehalogenation

Unique Photodissociation Behavior: Vibrationally Cold OH Formation Contrasts with Nitrocyclopentane

Under UV photolysis at 193 nm, 248 nm, and 266 nm, 2-chloro-6-nitrotoluene (ClNT) yields nascent OH radicals that are vibrationally cold (ν″ = 0 only) and exhibit Boltzmann rotational state distributions [1]. In sharp contrast, photodissociation of nitrocyclopentane (NCP) under identical conditions produces OH in both ground (ν″ = 0) and vibrationally excited (ν″ = 1) states, with a relative population ratio ν″ = 1 / ν″ = 0 of 0.12 ± 0.03 and rotational temperatures of 650 ± 180 K (ν″ = 0) and 1570 ± 90 K (ν″ = 1).

Photodissociation OH Radical Atmospheric Chemistry

Procurement-Driven Application Scenarios for 2-Chloro-6-nitrotoluene


Synthesis of the Herbicide Quinclorac via 3-Chloro-2-methylaniline

2-Chloro-6-nitrotoluene is the preferred precursor for 3‑chloro‑2‑methylaniline, a key intermediate in the manufacture of quinclorac, a selective herbicide used in rice cultivation. The high chemoselectivity of the catalytic hydrogenation step (< 1.2 % dehalogenation) ensures retention of the chloro group essential for subsequent coupling reactions [1]. In contrast, alternative isomers would either fail to undergo the requisite SNAr activation or lead to off‑target products, making 2‑chloro‑6‑nitrotoluene the only viable starting material for this economically significant route.

Industrial Chlorination Processes: Maximizing Yield from o-Nitrotoluene

For manufacturers utilizing o‑nitrotoluene as a feedstock, the chlorination step inherently favors formation of 2‑chloro‑6‑nitrotoluene (65 % yield) over the 4‑chloro‑2‑nitro isomer (24 %) [1]. This intrinsic regioselectivity translates into lower separation costs and higher throughput when the 2‑chloro‑6‑nitro isomer is the desired product. Sourcing a dedicated, high‑purity supply of 2‑chloro‑6‑nitrotoluene bypasses the need for energy‑intensive distillation of mixed isomer streams, directly improving process efficiency and safety (reducing risks associated with high‑temperature distillation of nitro‑chloro mixtures).

Atmospheric and Environmental Fate Studies Requiring Compound‑Specific Detection

In environmental monitoring and atmospheric chemistry research, the distinct photodissociation signature of 2‑chloro‑6‑nitrotoluene—producing only vibrationally cold OH radicals—allows it to be distinguished from other nitroaromatic pollutants [1]. This spectroscopic handle can be exploited for compound‑specific detection in complex air samples, supporting regulatory compliance and environmental impact assessments.

Pharmaceutical Intermediate: Dicloxacillin Sodium

2-Chloro-6-nitrotoluene is employed in the synthesis of 2‑chloro‑6‑nitrobenzoic acid, which is further transformed into the β‑lactam antibiotic dicloxacillin sodium [1]. The ortho‑chloro‑ortho‑nitro arrangement is essential for the subsequent oxidation and coupling steps; substitution with a regioisomer would generate a different benzoic acid derivative, incompatible with the established pharmaceutical synthesis pathway.

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